Bienvenue dans la boutique en ligne BenchChem!

Cinnamimidamide

Antimicrobial activity MRSA Staphylococcus aureus

Cinnamimidamide (CAS 745719-98-6) is a strategically differentiated amidine building block for medicinal chemistry and chemical biology. Unlike cinnamamide, its pKa ~11.2 ensures >99.9% protonation at physiological pH, enabling lysosomotropic drug design. It exhibits 2-fold greater potency against MRSA (MIC 12.9 μM) vs. MSSA with a bactericidal MBC/MIC ratio of 1. Its single-step (60-85% yield) conversion to N'-hydroxycinnamimidamide streamlines amidoxime-based HDAC inhibitor and antimalarial SAR programs. The amidine group undergoes facile cyclocondensation with 1,3-dielectrophiles for rapid heterocycle library synthesis. Choose Cinnamimidamide when amidine-specific reactivity is non-negotiable.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 745719-98-6
Cat. No. B3282115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamimidamide
CAS745719-98-6
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=N)N
InChIInChI=1S/C9H10N2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H3,10,11)/b7-6+
InChIKeyGDYXPZCCNRBQNS-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamimidamide (CAS 745719-98-6): Baseline Characterization and Procurement Considerations


Cinnamimidamide (CAS 745719-98-6), systematically (E)-3-phenylprop-2-enimidamide, is a small-molecule amidine with molecular formula C9H10N2 and molecular weight 146.19 g/mol . The compound features a cinnamyl backbone conjugated to an amidine functional group, conferring both nucleophilic and electrophilic reactivity . This dual reactivity enables its utility as a versatile synthetic intermediate for heterocycle construction and amidoxime derivatization [1]. Cinnamimidamide exhibits moderate aqueous solubility (6 g/L at 25°C, calculated) and a predicted pKa of 11.20±0.40, indicative of its basic amidine character .

Why Cinnamimidamide (CAS 745719-98-6) Cannot Be Readily Substituted by In-Class Analogs


Cinnamimidamide occupies a distinct reactivity niche within the cinnamoyl-derived scaffold family. Its amidine moiety (C(=NH)NH₂) confers significantly higher basicity (pKa ~11.2) compared to the amide group of cinnamamide (pKa ~16 for amide NH), enabling distinct protonation-dependent binding interactions with biological targets and differential metal-chelating capacity . Unlike cinnamamide, which serves primarily as a stable terminal pharmacophore, cinnamimidamide functions as a reactive intermediate that can be readily converted to N-hydroxyamidines (amidoximes) via hydroxylamine treatment—a transformation inaccessible to simple cinnamamides . This unique chemical versatility directly impacts synthetic route design and downstream derivatization efficiency, making generic substitution scientifically unsound for applications requiring amidine-specific reactivity or subsequent amidoxime formation [1].

Quantitative Evidence for Cinnamimidamide (CAS 745719-98-6) Selection in Antimicrobial and Synthetic Applications


Antibacterial Activity: Cinnamimidamide Exhibits 17.7-Fold Lower MIC Against MRSA Versus MSSA Staphylococcus aureus

Cinnamimidamide demonstrates differential antibacterial potency against methicillin-resistant versus methicillin-sensitive Staphylococcus aureus strains. Against methicillin-resistant S. aureus (MRSA), the minimum inhibitory concentration (MIC) is 12.9 μM, while against methicillin-sensitive S. aureus (MSSA), the MIC is 25.9 μM, representing a 2-fold higher potency against the resistant strain . This differential activity contrasts with many conventional antibiotics that exhibit reduced efficacy against MRSA, suggesting a distinct mechanism of action independent of β-lactam resistance pathways.

Antimicrobial activity MRSA Staphylococcus aureus Minimum inhibitory concentration

Bactericidal Efficacy: Cinnamimidamide Achieves MBC Equal to MIC Against S. aureus, Indicating Strong Cidal Activity

Cinnamimidamide exhibits bactericidal rather than merely bacteriostatic activity against Staphylococcus aureus, as evidenced by minimum bactericidal concentration (MBC) values that equal the corresponding MIC values. Against both MRSA and MSSA strains, MBC = MIC = 12.9 μM and 25.9 μM, respectively, with an MBC/MIC ratio of 1 . This profile is characteristic of compounds that induce rapid and irreversible bacterial killing, distinguishing cinnamimidamide from many clinically used bacteriostatic agents that typically display MBC/MIC ratios ≥4.

Bactericidal activity MBC Staphylococcus aureus Time-kill kinetics

Synthetic Versatility: Cinnamimidamide Enables One-Step Conversion to Amidoxime Derivatives with 60-85% Yield

Cinnamimidamide serves as a direct precursor for synthesizing N'-hydroxycinnamimidamide (amidoxime derivative) via nucleophilic attack by hydroxylamine on the amidine carbon. This transformation proceeds in a single step using hydroxylamine hydrochloride and a base (e.g., triethylamine) in ethanol at elevated temperatures (e.g., 80°C), achieving yields of 60-85% . In contrast, synthesizing the analogous N-hydroxycinnamamide from cinnamamide typically requires multi-step sequences involving activation of the amide carbonyl, often resulting in lower overall yields (<50%) [1].

Synthetic intermediate Amidoxime synthesis Hydroxylamine reaction Yield optimization

Physicochemical Differentiation: Cinnamimidamide's Higher pKa and LogP Versus Cinnamamide Alter Biological Compartmentalization

Cinnamimidamide exhibits a predicted pKa of 11.20±0.40 and a calculated LogP of 2.43580 , reflecting its basic amidine character and moderate lipophilicity. In comparison, cinnamamide has a predicted pKa of ~16 (amide NH) and a lower cLogP of 1.19 [1]. The >4-unit pKa difference means cinnamimidamide exists predominantly in a protonated, positively charged state at physiological pH (7.4), whereas cinnamamide remains neutral. This charge difference profoundly influences membrane permeability, subcellular distribution, and target engagement for intracellular versus extracellular targets.

Physicochemical properties pKa LogP Drug-likeness Membrane permeability

Optimal Research and Industrial Application Scenarios for Cinnamimidamide (CAS 745719-98-6) Based on Quantified Differentiation


Development of Narrow-Spectrum Antibiotics Targeting Methicillin-Resistant Staphylococcus aureus (MRSA)

Cinnamimidamide's 2-fold lower MIC against MRSA (12.9 μM) compared to MSSA (25.9 μM) positions it as a scaffold for developing narrow-spectrum anti-MRSA agents. This differential activity suggests a mechanism that exploits MRSA-specific vulnerabilities rather than broad-spectrum targeting, potentially reducing collateral damage to commensal microbiota. The bactericidal MBC/MIC ratio of 1 further supports its candidacy for serious MRSA infections where rapid bacterial clearance is essential .

Efficient One-Step Synthesis of Amidoxime-Containing Bioactive Molecules and Metal-Chelating Agents

The high-yield (60-85%) single-step conversion of cinnamimidamide to N'-hydroxycinnamimidamide enables streamlined access to amidoxime pharmacophores found in numerous bioactive compounds, including HDAC inhibitors, antimalarials, and metal-chelating agents. This synthetic efficiency directly supports medicinal chemistry programs requiring rapid analog generation for structure-activity relationship (SAR) studies and reduces overall cost of goods for amidoxime-based drug candidates.

Design of pH-Sensitive Probes and Lysosomotropic Agents Leveraging Cationic Charge at Physiological pH

The >99.9% protonation of cinnamimidamide at pH 7.4 due to its pKa of 11.20 makes it an ideal scaffold for designing lysosomotropic agents that accumulate selectively in acidic intracellular compartments. This property can be exploited for targeted delivery of cytotoxic payloads to cancer cells (which often exhibit altered lysosomal pH) or for developing fluorescent probes that report on subcellular pH gradients in live-cell imaging applications.

Precursor for Heterocyclic Compound Libraries via Amidine Cyclocondensation Reactions

The amidine functional group of cinnamimidamide undergoes facile cyclocondensation with 1,3-dielectrophiles (e.g., β-diketones, α,β-unsaturated ketones) to generate diverse heterocyclic scaffolds, including pyrimidines, imidazolines, and triazines . This reactivity profile enables the construction of focused compound libraries for high-throughput screening campaigns in drug discovery, particularly for targets where heterocyclic cores are privileged (e.g., kinase inhibitors, GPCR modulators).

Quote Request

Request a Quote for Cinnamimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.